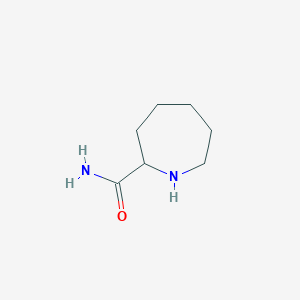

Azepane-2-carboxamide

Description

Contextualization within Heterocyclic Chemistry

Heterocyclic chemistry forms a cornerstone of organic chemistry, with nitrogen-containing rings being particularly prominent in both natural products and synthetic compounds. Azepane, the saturated seven-membered ring containing a single nitrogen atom, is a key structural motif within this class. The inherent flexibility of the seven-membered ring allows it to adopt multiple low-energy conformations, a property that is often crucial for its biological activity. lifechemicals.com

Azepane-2-carboxamide is a derivative of azepane, featuring a carboxamide group at the 2-position of the ring. This substitution introduces a chiral center and a functional group capable of participating in various chemical transformations and intermolecular interactions, such as hydrogen bonding. The synthesis of azepane derivatives can be achieved through various methods, including the ring expansion of smaller rings, cyclization of linear precursors, and functional group interconversions. researchgate.net For instance, the synthesis of certain azepine derivatives has been accomplished by using aniline (B41778) and maleic anhydride (B1165640) as starting materials, followed by condensation and cyclization steps. nepjol.info

Significance of Azepane Scaffolds in Medicinal Chemistry and Chemical Biology

The azepane scaffold is recognized as a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. lifechemicals.com Azepane-based compounds have demonstrated a wide array of pharmacological properties, and as of 2019, over 20 drugs containing this scaffold have received FDA approval for treating a variety of diseases. nih.gov The structural diversity of azepane derivatives makes them valuable for the discovery of new therapeutic agents. nih.gov

The unique three-dimensional arrangement of substituents on the flexible azepane ring allows for precise interactions with biological targets, such as enzymes and receptors. This conformational diversity is often a determining factor in their bioactivity. lifechemicals.com Consequently, the ability to introduce specific substituents onto the azepane ring to favor a particular conformation is a key strategy in modern drug design. lifechemicals.com

Azepane derivatives have been investigated for a multitude of therapeutic applications, including as:

Anticancer agents lifechemicals.com

Antitubercular agents nih.gov

Treatments for Alzheimer's disease nih.gov

Antimicrobial agents nih.gov

Histamine H3 receptor inhibitors nih.gov

α-Glucosidase inhibitors nih.gov

Anticonvulsant drugs nih.govtandfonline.com

Overview of Current Research Trajectories for this compound and its Derivatives

Current research is actively exploring the synthesis and biological evaluation of various derivatives of this compound to develop novel therapeutic agents. The focus is often on introducing substituents at the nitrogen atom (N-substituted) or on the carbon atoms of the azepane ring (C-substituted) to modulate the compound's physicochemical properties and biological activity.

One significant area of investigation is the development of enzyme inhibitors. For instance, novel azepane derivatives have been synthesized and evaluated as inhibitors of protein kinase B (PKB-alpha) and protein kinase A (PKA). nih.gov One such derivative, a (-)-balanol-derived lead structure, demonstrated high potency but was found to be unstable in plasma. nih.gov Through structure-based optimization, a plasma-stable and highly active analog was developed. nih.gov

In the field of antibacterial research, certain synthesized azepine derivatives have shown promising activity. For example, in one study, two synthesized azepine derivatives exhibited good antibacterial activity against Bacillus subtilis. nepjol.info

Furthermore, research into anticonvulsant agents has involved the synthesis of various dibenz[b,f]azepine-5-carboxamide derivatives. tandfonline.com While structurally distinct from the parent this compound, this research highlights the therapeutic potential of the broader azepine carboxamide class in treating central nervous system disorders.

The development of new synthetic methodologies to create diverse libraries of azepane derivatives is also a key research trajectory. This allows for the systematic exploration of structure-activity relationships (SAR) and the identification of new lead compounds for drug discovery. dntb.gov.ua

Interactive Data Table: Properties of this compound and a Related Precursor

| Property | This compound | Azepane-2-carboxylic acid |

| IUPAC Name | This compound | azepane-2-carboxylic acid |

| CAS Number | 757967-90-1 | 5227-52-1 |

| Molecular Formula | C₇H₁₄N₂O | C₇H₁₃NO₂ |

| InChI Key | IAVUPBUMOXMJKJ-UHFFFAOYSA-N | OPFURXRZISKMJV-UHFFFAOYSA-N |

| Data sourced from Sigma-Aldrich and ChemScene. sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H14N2O |

|---|---|

Molecular Weight |

142.20 g/mol |

IUPAC Name |

azepane-2-carboxamide |

InChI |

InChI=1S/C7H14N2O/c8-7(10)6-4-2-1-3-5-9-6/h6,9H,1-5H2,(H2,8,10) |

InChI Key |

IAVUPBUMOXMJKJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(NCC1)C(=O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Diverse Synthetic Routes for the Azepane-2-carboxamide Core

The construction of the this compound scaffold can be achieved through several distinct synthetic pathways. These routes primarily focus on the formation of the seven-membered heterocyclic ring system, which can be challenging due to unfavorable entropic factors and the potential for competing side reactions. researchgate.net

Ring-closing reactions are a fundamental approach to the synthesis of the azepane ring. researchgate.net These methods typically involve the formation of a carbon-nitrogen bond to complete the seven-membered ring from an acyclic precursor.

Multi-step sequences are commonly employed for the synthesis of the azepane ring. These approaches often involve the initial preparation of a linear precursor containing the necessary functional groups for the final cyclization step. A common strategy involves the use of a precursor with a terminal amine and an electrophilic group, which can undergo an intramolecular reaction to form the azepane ring. For instance, the cyclization of substituted amines or alcohols can be used to form the azepane ring, followed by functional group manipulations to introduce the carboxamide moiety. Another approach involves the intramolecular 1,7-carbonyl-enamine cyclization, which has been studied as a method for azepine ring closure. chem-soc.si This can be achieved by reacting a tertiary enamine with an ester group in a 7-exo-trig cyclization mode. chem-soc.si

A notable example is the synthesis of substituted benzazepines through the Schmidt reaction, which involves the rearrangement of tetralones. whiterose.ac.uk Additionally, intramolecular Heck reactions have been utilized to construct the benzo[c]azepine framework. doi.org The Pictet-Spengler reaction, a well-established method for the synthesis of tetrahydroisoquinolines, has also been adapted for the synthesis of azepine-containing heterocyclic scaffolds. researchgate.net

| Reaction Type | Key Precursors | Typical Conditions | Advantages | Disadvantages | Citation |

| Intramolecular Amination | Halo-amines, Amino-alcohols | Base or acid catalysis, heat | Versatile, allows for various substitution patterns | May require harsh conditions, potential for side reactions | |

| Schmidt Reaction | Tetralones, Sodium azide | Concentrated sulfuric acid | Access to benzazepine derivatives | Use of hazardous reagents, regioselectivity can be an issue | whiterose.ac.uk |

| Intramolecular Heck Reaction | Aryl halides with tethered alkenes | Palladium catalyst, base | High functional group tolerance, good yields | Catalyst cost and sensitivity | doi.org |

| Pictet-Spengler Reaction | Tryptamine (B22526) derivatives, aldehydes/ketones | Acid catalysis, heat | Forms fused ring systems, stereocontrol possible | Limited to specific tryptamine precursors | researchgate.net |

| Carbonyl-Enamine Cyclization | Enamines with ester groups | Heat, acid or base catalysis | Novel approach, can form fused azepines | Yields can be moderate | chem-soc.si |

Ring expansion reactions provide an alternative and powerful strategy for the synthesis of azepanes from smaller, more readily available heterocyclic systems like pyrrolidines and piperidines. researchgate.net These methods often involve the formation of a strained bicyclic intermediate that subsequently undergoes a rearrangement to form the larger seven-membered ring.

One such approach involves the regioselective ring opening of a bicyclic azetidinium intermediate derived from a pyrrolidine. researchgate.net This method has been successfully applied to the synthesis of 4-substituted azepanes. researchgate.netresearchgate.net The regioselectivity of the ring expansion can be influenced by the presence of directing groups, such as a trifluoromethyl group. researchgate.net For example, 5-arylpyrrolidine-2-carboxylates containing an ortho-halogen substituent can be transformed into 1H-benzo[b]azepine-2-carboxylates under copper(I) promotion and microwave activation. nih.gov

Palladium-catalyzed allylic amine rearrangements have also been shown to be effective for the two-carbon homologation of 2-alkenyl pyrrolidines and piperidines to their corresponding azepane and azocane (B75157) counterparts. rsc.org This methodology is notable for its mild reaction conditions and tolerance of a range of functional groups. rsc.org Furthermore, the ring expansion of piperidine (B6355638) derivatives can be achieved with high stereoselectivity and regioselectivity, as demonstrated in the synthesis of diastereomerically pure azepane derivatives. rsc.org A bromonium ion-initiated cascade reaction of olefinic aziridines has also been developed to produce substituted azepanes. rsc.org

| Starting Heterocycle | Key Reagent/Catalyst | Intermediate | Product | Key Features | Citation |

| Pyrrolidine | Various Nucleophiles | Bicyclic azetidinium | 4-Substituted azepane | Regioselective, stereospecific | researchgate.netresearchgate.net |

| 2-Alkenyl Pyrrolidine/Piperidine | Palladium Catalyst | π-Allylpalladium complex | Azepane/Azocane | Two-carbon homologation, mild conditions | rsc.org |

| Piperidine | Not specified | Not specified | Diastereomerically pure azepane | High stereoselectivity and regioselectivity | rsc.org |

| Olefinic Aziridine | N-Bromosuccinimide (NBS) | Bromonium ion/Aziridinium ion | Substituted azepane | Cascade reaction, stereoselective | rsc.org |

| 5-Arylpyrrolidine-2-carboxylate | Copper(I) thiophene-2-carboxylate | Not specified | 1H-Benzo[b]azepine-2-carboxylate | Microwave-assisted, Ullmann-type annulation/rearrangement | nih.gov |

The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, has also been adapted for the synthesis of azepine derivatives. wipo.intgoogle.com This approach typically involves the [4+2] cycloaddition of a diene with a dienophile, followed by subsequent transformations to yield the seven-membered azepine ring.

One strategy involves a multistep synthesis that includes a Diels-Alder reaction as a key step to construct a bicyclic intermediate, which is then converted to the azepine. wipo.intgoogle.com For example, the reaction of a diene with a suitable dienophile can lead to a norbornene-azepine intermediate, which upon heating can undergo a retro-Diels-Alder reaction to afford the desired dibenzo[b,f]azepine. beilstein-journals.org Lewis acid-catalyzed oxa-Diels-Alder reactions of tricyclic oxindole-type enones with enol ethers have been developed to produce novel tetracyclic azepane-fused pyrano[3,2-b]indoles with high stereoselectivity. rsc.org Furthermore, enantiomerically pure 2,3-dihydro-1H-azepines have been shown to undergo highly stereoselective [4+2] cycloaddition reactions with heterodienophiles. rsc.org

The stereoselective synthesis of enantiopure this compound derivatives is of significant importance, as the biological activity of these compounds is often dependent on their stereochemistry. researchgate.netcsic.es Several strategies have been developed to control the absolute and relative stereochemistry of the azepane ring and its substituents.

One approach involves starting from a chiral precursor, such as an amino acid, to introduce stereocenters that are maintained throughout the synthetic sequence. researchgate.net For example, enantiopure 7-substituted azepane-2-carboxylic acids have been synthesized from (S)-tribenzyl glutamic acid γ-aldehyde. researchgate.net Another strategy employs chiral catalysts to induce enantioselectivity in the ring-forming or functionalization steps. Palladium-catalyzed asymmetric allylic alkylation has been used to achieve high enantiomeric excess in the synthesis of azepane derivatives.

Furthermore, stereoselective ring expansion reactions, as discussed previously, can be used to transfer chirality from a smaller ring to the resulting azepane. researchgate.netrsc.org For instance, the ring expansion of trifluoromethylated pyrrolidines, synthesized from L-proline, proceeds with high enantiomeric excess. researchgate.net A novel stereoselective synthetic approach to pentahydroxyazepane iminosugars relies on an osmium-catalyzed aminohydroxylation reaction of an allylic alcohol derived from D-mannose, which forms the new C-N bond with complete regio- and stereocontrol. nih.gov

| Method | Chiral Source/Catalyst | Key Transformation | Enantiomeric/Diastereomeric Excess | Citation |

| Chiral Pool Synthesis | (S)-Tribenzyl glutamic acid γ-aldehyde | Horner-Wadsworth-Emmons reaction, reductive amination | Good to excellent diastereomeric ratios | researchgate.net |

| Asymmetric Catalysis | Pd(OAc)₂ and (R)-BINAP | Palladium-catalyzed asymmetric allylic alkylation | >90% ee | |

| Stereoselective Ring Expansion | L-Proline | Ring expansion of trifluoromethylated pyrrolidines | High enantiomeric excess | researchgate.net |

| Tethered Aminohydroxylation | D-Mannose | Osmium-catalyzed aminohydroxylation | Complete regio- and stereocontrol | nih.gov |

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. evitachem.commdpi.com This technology has been successfully applied to the synthesis of this compound and its derivatives.

Microwave irradiation can be used to promote various steps in the synthesis of azepanes, including ring-closure and ring-expansion reactions. nih.gov For example, the microwave-assisted synthesis of N-benzylthis compound can be achieved by combining benzylamine (B48309) with a suitable azepane precursor in the presence of a carboxylic acid derivative. evitachem.com The reaction is activated by microwave irradiation, which enhances the reaction rate and yield. evitachem.com

In another application, microwave irradiation has been used to accelerate the ring-closure step in the synthesis of benzyl (B1604629) azepane-2-carboxylate, achieving a 94.3% yield in just 2 hours, compared to 6-8 hours with conventional heating. Microwave-assisted synthesis has also been employed in the preparation of conformationally constrained peptidomimetics containing an enantiopure 7-substituted azepane-2-carboxylic acid linker, with the cyclization step being completed in 25 minutes with a 79% yield. researchgate.netmdpi.com Furthermore, the transformation of 5-arylpyrrolidine-2-carboxylates to 1H-benzo[b]azepine-2-carboxylates is facilitated by microwave activation. nih.gov

| Reaction | Parameter | Microwave Synthesis | Conventional Heating | Citation |

| Ring-Closure for Benzyl azepane-2-carboxylate | Reaction Time | 2 hours | 6–8 hours | |

| Yield | 94.3% | 75–80% | ||

| Peptidomimetic Cyclization | Reaction Time | 25 minutes | Not specified | researchgate.netmdpi.com |

| Yield | 79% | Not specified | researchgate.netmdpi.com | |

| Synthesis of Aza Thia Crowns | Reaction Time | 9 minutes | 24 hours | mdpi.com |

| Yield | 74–91% | 9–19% | mdpi.com |

Catalytic Methodologies in Azepane Synthesis

The development of catalytic methods has revolutionized the synthesis of azepane derivatives, offering efficient and selective routes. Palladium (Pd) and copper (Cu) catalysts have emerged as powerful tools in this endeavor.

Palladium-catalyzed reactions, for instance, have been instrumental in the synthesis of N-aryl azepanes. A notable method involves a Pd/Lewis acid (LA)-catalyzed decarboxylative [5+2] annulation, which proceeds under mild conditions with carbon dioxide as the only byproduct. rsc.orgrsc.org This approach provides a practical and direct pathway to a variety of non-fused N-aryl azepane derivatives. rsc.orgrsc.org Furthermore, Pd-catalyzed hydrogenolysis of ornithine-derived 2-azetidinones has been shown to yield derivatives containing a 2-oxoazepane substituent through a rearrangement process. researchgate.netacs.org The versatility of palladium catalysis is also highlighted in the synthesis of fused azepine derivatives through relay catalysis with gold. bohrium.com

Copper(I)-catalyzed reactions have also proven effective for azepane synthesis. One such method is the tandem amination/cyclization of functionalized allenynes with primary and secondary amines, yielding trifluoromethyl-substituted azepin-2-carboxylates. mdpi.com Another innovative copper-catalyzed approach involves a formal [5+2] aza-annulation of N-fluorosulfonamides with 1,3-dienes or 1,3-enynes. acs.orgnih.gov This reaction is characterized by the selective functionalization of distal, unactivated C(sp³)–H bonds. acs.orgnih.gov

| Catalyst System | Reaction Type | Starting Materials | Product Type | Key Features |

| Pd/Lewis Acid | Decarboxylative [5+2] Annulation | Vinyl cyclic carbamates | N-aryl azepanes | Mild conditions, CO2 byproduct rsc.orgrsc.org |

| Pd-C | Hydrogenolysis/Rearrangement | Orn(Z)-derived 2-azetidinones | 2-Oxoazepane derivatives | Rearrangement from a four to a seven-membered ring researchgate.netacs.org |

| Cu(I) | Tandem Amination/Cyclization | Functionalized allenynes, amines | Trifluoromethyl-substituted azepin-2-carboxylates | Efficient synthesis of fluorinated derivatives mdpi.com |

| Cu | [5+2] Aza-annulation | N-fluorosulfonamides, 1,3-dienes/enynes | Alkene/alkyne-containing azepanes | Distal C(sp³)–H functionalization acs.orgnih.gov |

| Au/Pd Relay | Asymmetric [4+3] Cycloaddition | Enynamides, Trimethylenemethane donors | Furan-fused azepines | High diastereoselectivity and enantioselectivity bohrium.com |

| Rh(II) | Cyclopropanation/Aza-Cope Rearrangement | Dienyltriazoles | Fused 2,5-dihydro[1H]azepines | Highly diastereoselective process nih.gov |

| Osmium | Tethered Aminohydroxylation | Allylic alcohols | Polyhydroxylated azepanes | Stereoselective C-N bond formation acs.org |

Functional Group Interconversions and Derivatization Strategies

Once the azepane core is established, further modifications are often necessary to achieve the desired molecular architecture and functionality.

The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for the nitrogen atom in the azepane ring. lookchem.com Its introduction allows for controlled reactions at other sites of the molecule. The removal of the Boc group, or deprotection, is a crucial step to liberate the amine for further functionalization. This is often achieved under acidic conditions, for example, using trifluoroacetic acid (TFA). whiterose.ac.ukresearchgate.net In some instances, the deprotection of a Boc group can be part of a one-pot reaction sequence, leading directly to more complex structures. researchgate.net For example, a one-pot N-Boc deprotection/intramolecular asymmetric reductive amination sequence has been used to synthesize enantioenriched dibenz[c,e]azepines. researchgate.net

The carboxylic acid functionality at the 2-position of the azepane ring is a key handle for derivatization. The synthesis of azepane-2-carboxylic acid itself can be achieved through various routes, including the esterification of the acid followed by hydrolysis. The resulting carboxylic acid can then be activated and reacted with amines to form amides, a fundamental transformation in the synthesis of a wide range of compounds, including those with potential biological activity. researchgate.net

The azepane-2-carboxylic acid moiety can be incorporated into larger, more complex molecules, such as peptides, through coupling reactions. csic.es These reactions typically involve the activation of the carboxylic acid, for example, with coupling reagents like BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), followed by reaction with the amino group of another amino acid or peptide. csic.es This strategy allows for the creation of peptidomimetics with constrained conformations, which can be valuable for studying protein-protein interactions and for drug discovery. researchgate.net The development of efficient peptide coupling reagents and methods is crucial for minimizing side reactions and preserving the stereochemical integrity of the amino acid residues. bachem.comuni-kiel.de

Mechanistic Investigations of Novel Chemical Transformations

Understanding the mechanisms of chemical reactions is fundamental to optimizing existing methods and discovering new transformations.

A fascinating and well-studied transformation is the spontaneous rearrangement of certain 2-oxoazepane derivatives into 2'-oxopiperidine structures. nih.govresearchgate.netdntb.gov.ua This rearrangement has been observed to occur upon hydrolysis of the ester group in 4-carboxy-2-oxoazepane α,α-amino acids. nih.govresearchgate.netdntb.gov.ua The process involves the breaking of an amide bond within the seven-membered ring and the formation of a new bond to create a six-membered ring. nih.govresearchgate.netdntb.gov.ua

Theoretical and experimental studies suggest that this rearrangement proceeds through a concerted mechanism. nih.govresearchgate.netdntb.gov.uachim.it It has been proposed that the carboxylic acid group at the 4-position of the 2-oxoazepane ring plays a crucial role in facilitating this transformation by participating directly in intramolecular catalysis. nih.govresearchgate.netdntb.gov.ua Furthermore, a catalytic water molecule may also be involved in lowering the energy of the transition state. nih.govresearchgate.netdntb.gov.ua This remarkable rearrangement occurs under mild conditions, sometimes even at room temperature, highlighting the thermodynamic favorability of the six-membered ring product in this specific system. nih.govresearchgate.netdntb.gov.ua

Analysis of Ring-Opening Reactions and Associated Intermediates

The structural integrity of the seven-membered ring in this compound is notable; however, like other cyclic amides (lactams), it is susceptible to ring-opening reactions under specific chemical conditions. The primary pathway for the cleavage of the azepane ring is through the hydrolysis of the endocyclic amide bond. This process can be catalyzed by either acid or base, leading to the formation of linear amino acid derivatives. While amides are generally resistant to hydrolysis, the reaction can be facilitated by heating. libretexts.orgbyjus.commasterorganicchemistry.compressbooks.pub

The ring-opening of this compound is analogous to the hydrolysis of its parent lactam, ε-caprolactam, and other acyclic amides. libretexts.orgmasterorganicchemistry.com The reaction involves the nucleophilic acyl substitution at the carbonyl carbon of the amide group within the ring.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis of this compound is initiated by the protonation of the carbonyl oxygen. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. pressbooks.pubyoutube.com The subsequent steps involve proton transfers to convert the ring nitrogen into a better leaving group (an amine). The cleavage of the carbon-nitrogen bond results in the opening of the azepane ring to form a protonated linear amino acid derivative. The final product of this reaction is the ammonium (B1175870) salt of 2-aminoheptanedioic acid diamide (B1670390). The protonation of the resulting amine group makes the reaction essentially irreversible. youtube.com

Mechanism of Acid-Catalyzed Ring-Opening of this compound

Protonation of Carbonyl: The carbonyl oxygen is protonated by an acid catalyst (e.g., H₃O⁺).

Nucleophilic Attack: A water molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the hydroxyl group to the ring nitrogen atom.

Ring-Opening: The carbon-nitrogen bond of the ring is cleaved, releasing the protonated amine and forming a carboxylic acid.

Final Product: The resulting product is 2-(1-amino-1,5-dicarbamoylpentyl)ammonium.

Base-Promoted Hydrolysis

In the presence of a strong base, such as aqueous sodium hydroxide (B78521), the ring-opening occurs via a different mechanism. This reaction is considered base-promoted rather than base-catalyzed because the hydroxide ion is consumed and is required in stoichiometric amounts. libretexts.org The reaction begins with the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon, leading to a tetrahedral alkoxide intermediate. libretexts.orgchemistrysteps.com The subsequent elimination of the amide anion is generally unfavorable due to its poor leaving group ability. pressbooks.pubchemistrysteps.com However, the reaction is driven forward by the final, irreversible acid-base reaction between the newly formed carboxylic acid and the strongly basic amide anion, which yields a carboxylate salt and a neutral amine. libretexts.orgchemistrysteps.com This results in the formation of the salt of 2-aminoheptanedioic acid diamide.

Mechanism of Base-Promoted Ring-Opening of this compound

Nucleophilic Attack: A hydroxide ion attacks the carbonyl carbon.

Tetrahedral Intermediate Formation: A tetrahedral alkoxide intermediate is formed.

Ring-Opening: The intermediate collapses, cleaving the carbon-nitrogen bond and eliminating an amide anion.

Deprotonation: The strongly basic amide anion deprotonates the newly formed carboxylic acid.

Final Product: The final products are the carboxylate salt of 2-aminoheptanedioic acid diamide and water.

The table below summarizes the conditions and products for the hydrolysis-driven ring-opening of this compound.

| Reaction Type | Reagents & Conditions | Intermediate | Final Product |

| Acid-Catalyzed Hydrolysis | Aqueous Acid (e.g., HCl, H₂SO₄), Heat | Protonated Tetrahedral Intermediate | 2-(1-amino-1,5-dicarbamoylpentyl)ammonium Salt |

| Base-Promoted Hydrolysis | Aqueous Base (e.g., NaOH, KOH), Heat | Tetrahedral Alkoxide Intermediate | Salt of 2-aminoheptanedioic acid diamide |

While direct experimental data on the kinetics of this compound ring-opening is limited in the literature, studies on structurally similar amides provide insight. For instance, research on the base-catalyzed hydrolysis of non-planar bicyclic amides has shown that reactivity can be unexpectedly low, suggesting that ring strain and the geometry of the amide nitrogen can significantly influence the rate of cleavage. mdpi.com Furthermore, some substituted 2-oxoazepane derivatives have been observed to undergo spontaneous rearrangement involving amide bond cleavage under mild conditions, a process facilitated by intramolecular catalysis from a nearby carboxylic acid group. nih.gov This highlights that substituents on the azepane ring can play a crucial role in modulating its stability and reactivity towards ring-opening.

Structural Elucidation and Advanced Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D NMR including COSY)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. nih.gov It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. nih.gov For Azepane-2-carboxamide, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed for a complete assignment of proton (¹H) and carbon (¹³C) signals.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum of this compound is expected to show characteristic signals for the protons on the azepane ring and the amide group. The protons on the seven-membered ring typically appear as a complex series of multiplets in the δ 1.5–3.5 ppm range. The proton at the C2 position, being adjacent to both the nitrogen atom and the carbonyl group, would have a distinct chemical shift. The N-H protons of the primary amide and the secondary amine in the ring would appear as broad signals, the positions of which can be dependent on solvent and concentration.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the amide group is expected to resonate at a downfield chemical shift, typically in the range of δ 170-180 ppm. The carbons of the azepane ring would appear at higher field strengths.

2D NMR (COSY): Two-dimensional Correlation Spectroscopy (COSY) is a powerful homonuclear experiment that reveals proton-proton (¹H-¹H) coupling correlations within a molecule. news-medical.net In a COSY spectrum of this compound, cross-peaks would connect signals from protons that are on adjacent carbons, allowing for the mapping of the proton connectivity throughout the azepane ring. researchgate.netrutgers.edu This is crucial for assigning the specific resonances of the methylene (B1212753) groups (CH₂) within the flexible seven-membered ring. news-medical.netresearchgate.net The experiment helps to trace the spin-spin coupling network from one proton to its direct neighbors, confirming the sequence of atoms in the ring structure. rutgers.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are approximate chemical shift ranges. Actual values can vary based on solvent and experimental conditions.

| Atom | Type | Predicted Chemical Shift (ppm) |

|---|---|---|

| C=O | ¹³C | 170 - 180 |

| C2 (CH) | ¹³C | 55 - 65 |

| Ring CH₂ | ¹³C | 25 - 50 |

| C2-H | ¹H | 3.0 - 4.0 |

| Ring CH₂ | ¹H | 1.5 - 3.5 |

| Amine N-H | ¹H | Variable, broad |

Mass Spectrometry Techniques (e.g., ESI-MS, HRESIMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique suitable for polar molecules like this compound. It typically generates a protonated molecule, [M+H]⁺. For this compound (molecular formula C₇H₁₄N₂O, molecular weight 142.20 g/mol ), the ESI-MS spectrum would be expected to show a prominent peak at an m/z of approximately 143.2. bldpharm.comsigmaaldrich.com

High-Resolution Mass Spectrometry (HRESIMS): HRESIMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of a molecule. escholarship.org For the [M+H]⁺ ion of this compound, HRESIMS would determine its exact mass with high precision (e.g., to four or more decimal places), allowing for the unambiguous confirmation of the molecular formula C₇H₁₄N₂O and distinguishing it from other potential compounds with the same nominal mass.

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₁₄N₂O |

| Molecular Weight | 142.20 g/mol bldpharm.com |

| Predicted [M+H]⁺ (ESI-MS) | ~143.2 m/z |

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. mdpi.com The resulting spectrum serves as a molecular "fingerprint." mdpi.com

For this compound, the FTIR spectrum would display characteristic absorption bands corresponding to its functional groups:

N-H Stretching: The primary amide (-CONH₂) and the secondary amine (-NH-) in the ring will show N-H stretching vibrations, typically in the region of 3200-3500 cm⁻¹. Primary amides often show two bands in this region.

C-H Stretching: Aliphatic C-H stretching vibrations from the methylene groups of the azepane ring are expected just below 3000 cm⁻¹. researchgate.net

C=O Stretching (Amide I): A strong, characteristic absorption band for the carbonyl group of the amide, known as the Amide I band, is expected around 1630-1680 cm⁻¹. researchgate.net

N-H Bending (Amide II): The N-H bending vibration of the amide, or the Amide II band, typically appears in the 1550-1640 cm⁻¹ region.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine/Amide | N-H Stretch | 3200 - 3500 |

| Alkane | C-H Stretch | 2850 - 3000 researchgate.net |

| Amide | C=O Stretch (Amide I) | 1630 - 1680 researchgate.net |

X-ray Crystallography for Absolute Stereochemistry and Conformational Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. This technique can unequivocally establish the absolute stereochemistry of chiral centers and provide precise details about the molecule's conformation in the solid state. acs.orgresearchgate.net

Application in Impurity Profiling and Structural Confirmation

The combination of spectroscopic and spectrometric techniques is essential for impurity profiling and ensuring the structural integrity of a synthesized compound.

Structural Confirmation: The collective data from NMR, MS, and FTIR provides a comprehensive and unambiguous confirmation of the structure of this compound. NMR confirms the carbon-hydrogen framework and connectivity, high-resolution mass spectrometry validates the elemental composition, and FTIR identifies the key functional groups.

Impurity Profiling: During synthesis, side products or residual starting materials may be present as impurities. Analytical techniques like High-Performance Liquid Chromatography (HPLC), often coupled with MS (LC-MS), can separate these impurities. Subsequent analysis of the isolated impurities by NMR and MS can then be used to determine their structures. The presence of unexpected signals in an NMR spectrum or additional peaks in a mass spectrum can indicate the presence of impurities, and their integration or intensity can be used for quantification. researchgate.net

Theoretical and Computational Chemistry Studies

Quantum Mechanical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum mechanical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational to the theoretical investigation of azepane derivatives. acs.org These methods provide detailed information about the electronic properties and energetic landscape of the molecule. acs.org Methods like the meta-hybrid functional (M06-2X) and long-range-separated functionals (ωB97XD) have been successfully used to investigate the structural reactivity and stability of the azepane ring. acs.org

Geometry Optimization and Conformational Analysis

The seven-membered azepane ring possesses significant conformational flexibility, making its analysis more complex than that of smaller five- or six-membered rings. chim.it Geometry optimization using DFT, for instance at the B3LYP/6-311++G** level, is employed to find the most stable three-dimensional structure of azepane derivatives. acs.orgmdpi.com

Conformational analysis of the azepane scaffold is critical, as the ring's puckering influences the orientation of its substituents and thus its biological activity. Studies on related azepane amino acids have shown that they can act as effective inducers of specific secondary structures, like β-turns, when incorporated into peptides. researchgate.net The introduction of substituents, such as fluorine, can further tune the conformational preferences of the azepane ring, highlighting the intricate balance of forces that govern its shape. chim.it Computational studies on the parent azepane molecule have been compared against experimental X-ray crystallographic data, which shows two non-equivalent molecular units linked by intermolecular hydrogen bonds. acs.org

Prediction of Reactivity and Stability Parameters

The stability and reactivity of azepane and its derivatives can be predicted using computational methods. The dipole moment (µ), for example, is a key parameter for understanding molecular stability in various electronic environments. acs.org In a comparative DFT study, azepane was found to have a lower dipole moment than its heterocyclic counterparts oxepane (B1206615) and thiepane, indicating differences in polarity. acs.org

Such calculations provide a robust framework for comparing the electronic properties and stability of a series of related compounds, offering insights that can guide synthetic efforts and application-focused design. acs.org

Calculated Energies and Dipole Moments of Azepane and Related Heterocycles

| Compound | M06-2X Energy (Hartree) | ωB97XD Energy (Hartree) | MP2 Energy (Hartree) | M06-2X Dipole Moment (Debye) | ωB97XD Dipole Moment (Debye) | MP2 Dipole Moment (Debye) |

|---|---|---|---|---|---|---|

| Azepane | -268.303 | -268.232 | -267.241 | 1.39 | 1.45 | 1.35 |

| Oxepane | -269.458 | -269.382 | -268.412 | 1.50 | 1.57 | 1.44 |

| Thiepane | -610.999 | -610.923 | -610.155 | 1.91 | 2.00 | 1.83 |

Data sourced from a comparative study on seven-membered heterocycles. The study provides a baseline for the properties of the core azepane structure. acs.org

Analysis of Molecular Global Reactivity Descriptors (e.g., Fukui Function, Frontier Molecular Orbitals (FMOs))

Global reactivity descriptors derived from DFT are essential for predicting how a molecule will interact with other chemical species. scholarsresearchlibrary.com The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this analysis. up.ac.za The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and has been used to assess the bioactivity of molecules. scholarsresearchlibrary.com

The Fukui function is another powerful descriptor that identifies the sites within a molecule most susceptible to electrophilic or nucleophilic attack. komorowski.edu.plicm.edu.pl These descriptors, along with electronegativity (χ), chemical hardness (η), and global softness (S), provide a comprehensive picture of a molecule's reactivity. scholarsresearchlibrary.com For the parent azepane, these parameters have been calculated, indicating its general reactivity profile. acs.orgacs.org

Calculated Global Reactivity Descriptors for Azepane

| Parameter | M06-2X | ωB97XD | MP2 |

|---|---|---|---|

| HOMO (eV) | -9.62 | -10.04 | -9.62 |

| LUMO (eV) | 1.88 | 1.70 | 2.37 |

| Energy Gap (eV) | 11.50 | 11.74 | 11.99 |

| Ionization Potential (I) | 9.62 | 10.04 | 9.62 |

| Electron Affinity (A) | -1.88 | -1.70 | -2.37 |

| Hardness (η) | 5.75 | 5.87 | 5.99 |

| Softness (S) | 0.174 | 0.170 | 0.167 |

| Electronegativity (χ) | 3.87 | 4.17 | 3.62 |

| Electrophilicity Index (ω) | 1.30 | 1.48 | 1.09 |

Data sourced from a computational study on the azepane heterocycle. acs.org

Investigation of Intramolecular Interactions (e.g., Natural Bond Orbital (NBO) Analysis, Independent Gradient Model (IGM))

The Independent Gradient Model (IGM) is another computational tool used to investigate and visualize weak intramolecular interactions, complementing the data obtained from NBO analysis. acs.org Together, these methods provide a detailed map of the internal electronic landscape of Azepane-2-carboxamide.

Molecular Modeling and Docking Studies

Beyond understanding the intrinsic properties of the molecule itself, computational studies are vital for predicting how this compound interacts with biological macromolecules. Molecular modeling and docking are key techniques in drug discovery for this purpose. nih.gov

Ligand-Target Interaction Prediction

Molecular docking is a computational method used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. mdpi.com This technique is instrumental in identifying potential drug candidates by simulating the ligand-target binding process. biorxiv.orgd-nb.info For molecules like this compound, docking studies can predict how the carboxamide and azepane moieties might form hydrogen bonds, hydrophobic interactions, or other connections within a protein's active site.

While specific docking studies for this compound are not widely published, the general class of carboxamide derivatives is recognized as promising in drug discovery, particularly in the development of anticancer agents. mdpi.com Furthermore, studies on related azepine structures have demonstrated their potential to bind to various biological targets, including bacterial proteins, underscoring the value of this scaffold in medicinal chemistry. researchgate.net

Structure-Based Design and Optimization

The structure-based design and optimization of this compound derivatives represent a critical aspect of medicinal chemistry, aiming to enhance their therapeutic potential by refining their interactions with biological targets. This process heavily relies on computational modeling and an in-depth understanding of structure-activity relationships (SAR).

Computational approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) models, are instrumental in predicting the binding affinities and modes of this compound derivatives with their target proteins. For instance, molecular docking can be employed to visualize and analyze the interactions between a ligand, such as an N-substituted this compound, and the active site of a target enzyme or receptor. These models help in identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that govern the binding process. By understanding these interactions, medicinal chemists can rationally design new analogs with improved potency and selectivity.

A key strategy in the optimization of lead compounds is the systematic modification of the molecular structure and the evaluation of the resulting effects on biological activity. This exploration of the chemical space around a core scaffold like this compound can involve several approaches:

Modification of Substituents: Altering the substituents on the azepane ring or the carboxamide nitrogen can significantly impact the compound's properties. For example, introducing different aryl or alkyl groups can modulate lipophilicity, which in turn affects cell permeability and target engagement.

Extension of the Structure: Adding new functional groups to the lead compound can probe for additional binding pockets within the target protein, potentially leading to stronger interactions.

Ring System Modifications: While the azepane ring forms the core of these compounds, modifications to this seven-membered ring or its fusion with other ring systems can be explored to create more rigid or conformationally constrained analogs.

An example of the application of these principles can be seen in the development of various azepane-containing compounds. Although not exclusively focused on the simple this compound, studies on related structures provide valuable insights. For instance, in the optimization of novel azepane derivatives as protein kinase B (PKB) inhibitors, a lead compound derived from (-)-balanol was identified. This initial lead, however, suffered from poor plasma stability due to an ester moiety. Through molecular modeling studies utilizing the crystal structure of the protein kinase A (PKA) complex, a related kinase, researchers were able to design and synthesize new derivatives where the unstable ester was replaced. This structure-based approach led to the discovery of a plasma-stable and highly active compound. Co-crystallization of these new derivatives with PKA allowed for a detailed analysis of the binding interactions and conformational changes, providing a rational basis for the observed differences in activity.

The table below illustrates the kind of data that is typically generated during such optimization studies, showcasing how modifications to a parent structure can influence inhibitory activity. The data presented here is hypothetical and for illustrative purposes to demonstrate the concept of SAR.

Table 1: Illustrative Structure-Activity Relationship of Hypothetical this compound Derivatives

| Compound | R Group on Carboxamide | Target IC₅₀ (nM) |

|---|---|---|

| 1 | H | 500 |

| 2 | Methyl | 350 |

| 3 | Phenyl | 150 |

| 4 | 4-Fluorophenyl | 80 |

| 5 | 3-Chlorophenyl | 95 |

| 6 | Naphthyl | 200 |

In another example involving the discovery of isoxazole (B147169) azepine BET inhibitors, a fragment-based approach combined with structure-based design was employed. nih.gov An initial isoxazole fragment was incorporated into an azepine scaffold to mimic the concave shape of known inhibitors. nih.gov The initial primary carboxamide analog demonstrated excellent biochemical and cellular potency. nih.gov X-ray crystallography of this compound bound to the target protein revealed key hydrogen bonding interactions, guiding further optimization of the aromatic substituents. nih.gov

Table 2: Aromatic SAR of Isoxazole Azepine Carboxamides (Adapted from nih.gov)

| Compound | R Group | BRD4 IC₅₀ (nM) | H929 GEC₅₀ (nM) |

|---|---|---|---|

| 3 | Phenyl | 100 | 200 |

| 19 | 4-Fluorophenyl | 60 | 150 |

| 20 | 3-Chlorophenyl | 80 | 180 |

| 21 | 2,4-Dichlorophenyl | 70 | 160 |

| 22 | 4-Cyanophenyl | 50 | 120 |

| 24 | 2-Pyridyl | 120 | 250 |

| 26 | 2-Pyrimidinyl | >1000 | >1000 |

These examples, while not exclusively on the simplest form of this compound, underscore the power of theoretical and computational chemistry in guiding the design and optimization of complex molecules containing the this compound scaffold. The iterative process of computational modeling, chemical synthesis, and biological evaluation is a cornerstone of modern drug discovery, enabling the development of more potent and selective therapeutic agents.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Impact of Stereochemistry on Biological Activity

The three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is a critical determinant of its biological activity. biomedgrid.com In the realm of azepane-2-carboxamide derivatives, the spatial orientation of substituents can profoundly influence their interaction with biological targets.

Research has consistently shown that different stereoisomers of a chiral drug can exhibit widely varying pharmacological and toxicological profiles. biomedgrid.com For instance, in a series of methyl-substituted azepanone-based cathepsin K inhibitors, the stereochemical configuration was a key factor in determining both the inhibitory potency and pharmacokinetic properties. researchgate.net The 4S-7-cis-methylazepanone analogue, for example, displayed a significantly different activity profile compared to its parent 4S-azepanone counterpart. researchgate.net

The synthesis of enantiopure 7-substituted azepane-2-carboxylic acids has been a focus of research to create conformationally constrained peptidomimetics. researchgate.net These efforts highlight the importance of controlling stereochemistry to achieve desired biological outcomes. The stereoselective formation of azepanes has been achieved with minimal loss of enantiomeric excess, underscoring the feasibility of producing specific stereoisomers for biological evaluation. acs.org

Furthermore, the introduction of fluorine atoms into the azepane ring can rigidify the structure, but the effect is highly dependent on the stereochemistry of the fluorine substituent in relation to other groups on the ring. beilstein-journals.org For example, a (6R)-fluorine atom was found to significantly rigidify the azepane ring system, leading to a single dominant conformer in solution, whereas a (6S)-fluorine atom did not produce the same effect. beilstein-journals.org This demonstrates the subtle yet powerful influence of stereochemistry on the conformational behavior and, by extension, the biological activity of azepane derivatives.

Role of Substituent Effects on Bioactivity and Selectivity

The nature and position of substituents on the this compound core play a pivotal role in modulating its biological activity and selectivity. mdpi.comnih.gov The addition of different functional groups can alter the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with target proteins. tandfonline.com

A study on 2-oxo-azepine derivatives as TAK1 kinase inhibitors revealed that the constitutional isomerism significantly impacted activity. One isomer exhibited selective inhibition, while another showed modest and non-selective activity, highlighting the importance of substituent placement. mdpi.com Similarly, in a series of methyl-substituted azepanone cathepsin K inhibitors, the specific position and stereochemistry of the methyl group led to a wide range of inhibitory potencies and pharmacokinetic properties. researchgate.net

The introduction of substituents can also be used to generate diversity in a molecule, providing a handle for further chemical modifications. researchgate.net For instance, an amino function can be introduced at the 7-position of the azepane ring to create a scaffold for generating a variety of derivatives. researchgate.net This approach allows for a systematic exploration of the SAR of the azepane core.

The following table summarizes the impact of different substituents on the activity of azepane derivatives based on various studies:

| Compound Series | Substituent | Position | Effect on Activity | Reference |

| Azepanone Cathepsin K Inhibitors | Methyl | 5, 6, and 7 | Varied potency and pharmacokinetics | researchgate.net |

| 2-Oxo-azepine TAK1 Kinase Inhibitors | Oxo group | 2 vs. other positions | Determined selectivity of inhibition | mdpi.com |

| Azepane-2-carboxylic Acid Peptidomimetics | Amino function | 7 | Enabled generation of diverse analogs | researchgate.net |

This data underscores the principle that even minor modifications to the substituent pattern can lead to significant changes in the biological profile of this compound and its analogs.

Design Principles for Conformationally Constrained Analogs

Conformational constraint is a powerful strategy in drug design to enhance potency, selectivity, and metabolic stability by reducing the entropic penalty of binding to a biological target. For the flexible seven-membered azepane ring, introducing conformational rigidity is a key approach to improving the pharmacological properties of its derivatives. tandfonline.com

One common method to achieve conformational constraint is through the incorporation of the azepane ring into a larger, more rigid structure, such as a peptidomimetic. researchgate.net The synthesis of enantiopure 7-substituted azepane-2-carboxylic acids serves as a template for creating such conformationally constrained peptidomimetics. researchgate.net These constrained analogs can mimic or stabilize specific secondary structures of peptides, such as β-turns or 310 helices. nih.govresearchgate.netnih.gov For example, the incorporation of an oxo-azepine into a tetrapeptide was shown to induce a 310 helical turn. mdpi.com

Another approach involves the introduction of substituents that restrict the conformational freedom of the azepane ring. The stereospecific placement of fluorine atoms, for instance, has been shown to rigidify the azepane ring system, with the degree of rigidification dependent on the stereochemistry of the fluorine and its interaction with other substituents. beilstein-journals.org

The design of conformationally constrained analogs often involves a cyclical process of synthesis, biological evaluation, and conformational analysis to understand the relationship between the three-dimensional structure and activity. This approach led to the development of a high-affinity peptidomimetic inhibitor of Stat3, where conformational constraints were systematically introduced into a lead peptide. nih.gov

Computational Approaches to SAR/SPR Elucidation

Computational methods have become indispensable tools for understanding the structure-activity relationships (SAR) and structure-property relationships (SPR) of drug candidates, including this compound derivatives. nih.gov These approaches can provide valuable insights into the binding modes of ligands, predict biological activities, and guide the design of new analogs with improved properties. nih.govmdpi.com

Molecular docking is a widely used computational technique to predict the binding orientation of a small molecule to its target protein. nih.gov For example, docking studies were used to investigate the interactions of conformationally constrained peptidomimetic inhibitors with the SH2 domain of Stat3. nih.gov These studies, combined with molecular dynamics simulations, provided a detailed picture of the key hydrogen bonding and hydrophobic interactions responsible for the inhibitor's affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) is another powerful computational method that correlates the chemical structure of a series of compounds with their biological activity. nih.govmdpi.com By developing mathematical models based on molecular descriptors, QSAR can be used to predict the activity of new, unsynthesized compounds. nih.gov While specific QSAR studies on this compound are not extensively detailed in the provided results, the principles of QSAR are broadly applicable to this class of compounds. The development of QSAR models often involves the use of 2D or 3D molecular descriptors to capture the structural features relevant to biological activity. nih.govnih.gov

Computational approaches have also been employed to study the conformational preferences of azepane derivatives. For instance, density functional theory (DFT) calculations have been used to understand the regioselectivity of reactions involving azepane rings. mdpi.com

The integration of computational and experimental approaches is a powerful strategy for accelerating the drug discovery process. Computational methods can help to prioritize compounds for synthesis and testing, while experimental data can be used to refine and validate the computational models.

Mechanistic Biological Activity and Target Identification Research

Enzyme Inhibition Mechanism Studies

The unique conformational flexibility and rich stereochemistry of the azepane ring, coupled with the hydrogen bonding capabilities of the carboxamide group, make azepane-2-carboxamide a versatile pharmacophore for designing enzyme inhibitors.

Azepane derivatives have been identified as potent inhibitors of protein kinases, particularly Protein Kinase B (PKB, also known as Akt) and Protein Kinase A (PKA). nih.govacs.org These kinases are crucial nodes in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.

Research has focused on developing azepane-based compounds that can selectively target these kinases. For instance, novel azepane derivatives have been synthesized and evaluated for their inhibitory activity against PKB-alpha and PKA. nih.gov One study reported a plasma-stable and highly active compound with an IC₅₀ value of 4 nM for PKB-alpha. acs.org The binding interactions and conformational changes of these inhibitors within the kinase domain have been analyzed through cocrystallization studies with PKA, providing insights into the structural basis for their activity and selectivity. nih.gov The development of such inhibitors is a significant step towards creating targeted therapies for diseases driven by aberrant kinase signaling.

| Compound | Target Kinase | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Azepane Derivative (plasma stable) | PKB-alpha | 4 | acs.org |

Certain derivatives of the broader azepine class, specifically dibenzo[b,f]azepines, have been investigated as topoisomerase II inhibitors. nih.gov Topoisomerases are essential enzymes that manage the topological states of DNA during replication, transcription, and other cellular processes. Their inhibition can lead to DNA damage and cell death, making them valuable targets for anticancer drugs.

Studies have shown that novel rigid dibenzo[b,f]azepine derivatives can act as promising anticancer candidates by selectively inhibiting topoisomerase II. nih.gov These compounds are often designed to intercalate with DNA, further enhancing their cytotoxic effects. The structure-activity relationship of these compounds has been explored to optimize their inhibitory potency and selectivity. researchgate.net

The versatility of the azepane scaffold has led to its exploration as an inhibitor for a variety of other enzyme systems.

Gamma-Secretase: Substituted 2-oxo-azepane derivatives have been developed as potent, orally active inhibitors of gamma-secretase. nih.gov This enzyme is a key player in the generation of amyloid-β peptides, which are central to the pathology of Alzheimer's disease. The inhibition of gamma-secretase by these azepane derivatives presents a potential therapeutic strategy for this neurodegenerative disorder.

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): A series of azepane sulfonamides have been discovered as potent inhibitors of 11β-HSD1. nih.gov This enzyme is involved in the conversion of inactive cortisone to active cortisol, and its inhibition is a therapeutic target for metabolic syndrome and type 2 diabetes. Structure-activity relationship studies have led to the discovery of highly potent compounds with IC₅₀ values in the low nanomolar range. nih.gov

Receptor Binding and Modulation Investigations

The conformational properties of the azepane ring system also make it an attractive scaffold for the design of ligands that can bind to and modulate the function of various receptors.

G protein-coupled receptors (GPCRs) represent the largest family of membrane receptors and are the targets of a significant portion of modern pharmaceuticals. The design of ligands that can selectively bind to and modulate the activity of specific GPCRs is a major focus of drug discovery. The azepane scaffold can be incorporated into molecules designed to interact with the transmembrane domains of GPCRs, influencing their conformational state and downstream signaling. The principles of GPCR ligand design, which involve optimizing ligand-receptor interactions to achieve desired agonist or antagonist activity, are applicable to the development of this compound-based therapeutics. nih.gov

Integrins are a family of cell surface receptors that mediate cell-matrix and cell-cell adhesion. The αvβ3 and αvβ5 integrins are particularly important in processes such as angiogenesis, tumor growth, and metastasis. scirp.org The design of ligands that can block the interaction of these integrins with their natural ligands is a promising strategy for cancer therapy. scirp.org

While direct studies on this compound as an integrin ligand are not extensively documented in the provided search results, the principles of designing RGD (arginine-glycine-aspartic acid)-mimetic inhibitors can be applied to azepane-based scaffolds. scirp.org These inhibitors often feature a cationic group and a carboxylic acid, functionalities that can be mimicked or incorporated into an this compound framework. The goal is to create molecules that can bind with high affinity and selectivity to the RGD-binding site on integrins, thereby blocking their function.

Research into Antimicrobial Mechanisms

The azepane ring is a structural motif present in various bioactive molecules, and its derivatives have been the subject of research for their potential antimicrobial properties. nih.govdntb.gov.ua Investigations into the antimicrobial mechanisms of azepane-containing compounds are crucial for the development of new therapeutic agents to combat infectious diseases.

Mechanistic studies on other classes of compounds containing seven-membered rings have suggested a membrane-targeting mode of action. For instance, some derivatives are thought to exert their antibacterial effect by disrupting the bacterial membrane. acs.org Furthermore, studies on A-azepano-triterpenoids have shown strong antimicrobial activities against methicillin-resistant Staphylococcus aureus (MRSA), with some compounds exceeding the efficacy of the antibiotic vancomycin. nih.gov While the precise mechanism for all azepane derivatives is not fully elucidated, these findings point towards the potential for this chemical class to act via various mechanisms, including membrane disruption and inhibition of essential bacterial enzymes. acs.orgresearchgate.net

The following table summarizes the antimicrobial activity profile of a selection of synthesized azepine derivatives from a research study.

| Compound Type | Target Organisms | Activity Range (MIC in µg/mL) | Reference Compound |

| Pyridobenzazepine Derivative 8 | Gram-negative and Gram-positive bacteria | 39-78 | Amikacin, Chloramphenicol |

| Pyridobenzazepine Derivative 12 | Candida albicans, Saccharomyces cerevisiae | 156-313 | Nystatin, Fluconazole |

| Azepanouvaol 8 | Methicillin-resistant S. aureus (MRSA) | ≤ 0.15 µM | Vancomycin |

Investigations into Antiviral and Anticancer Research Modalities

The versatility of the azepane scaffold has led to its incorporation into compounds designed for antiviral and anticancer research. nih.govkorea.ac.kr The unique seven-membered ring structure offers conformational flexibility that can be advantageous for binding to various biological targets. jopir.in

In the realm of antiviral research, azepane derivatives have been investigated for their activity against a range of viruses. For instance, certain azepane derivatives have been explored as potential inhibitors of the hepatitis B virus (HBV) capsid assembly. google.com This mechanism is attractive as it targets a crucial step in the viral replication cycle, potentially leading to lower rates of drug resistance. google.com In another study, novel tryptophan derivatives containing an azepine moiety were synthesized and showed promising antiviral activity against the tobacco mosaic virus (TMV). nih.gov

In anticancer research, the mechanism of action for azepine-containing compounds is often multifaceted. Some tricyclic azepine derivatives, such as certain pyrrolo acs.orgbohrium.combenzodiazepines, are known to exert their cytotoxic effects by forming a covalent bond with the N2 of guanine residues in the minor groove of DNA. nih.gov This interaction can disrupt DNA replication and transcription, leading to cell death. Other dibenzo[b,f]azepine derivatives have been designed as topoisomerase II inhibitors and DNA intercalating agents. nih.gov These compounds can insert themselves between DNA base pairs, causing structural distortions that interfere with the function of enzymes like topoisomerase II, which are essential for DNA replication. nih.gov

The table below outlines some of the proposed mechanisms of action for azepine-containing compounds in antiviral and anticancer research.

| Research Area | Proposed Mechanism of Action | Example Compound Class |

| Antiviral | Inhibition of viral capsid assembly | Azepane derivatives for HBV google.com |

| Antiviral | Inhibition of viral replication | Tryptophan derivatives with azepine for TMV nih.gov |

| Anticancer | Covalent bonding to DNA (minor groove) | Pyrrolo acs.orgbohrium.combenzodiazepines nih.gov |

| Anticancer | DNA intercalation and Topoisomerase II inhibition | Dibenzo[b,f]azepine derivatives nih.gov |

| Anticancer | Inhibition of cell proliferation and invasion | Dibenzo[b,f]azepine tethered isoxazolines nih.gov |

Pre-Clinical Research Model Development and In Vitro Efficacy Assessment

The evaluation of novel chemical entities like this compound relies on a cascade of in vitro assays to determine their biological effects and to identify their molecular targets. These preclinical models are essential for guiding further development.

Cell-based assays are fundamental in the early stages of drug discovery as they provide crucial information on a compound's activity within a biological context. news-medical.netbioivt.com These assays can be designed to assess a wide range of cellular processes, including cell viability, proliferation, and signaling pathways. bioivt.com For antimicrobial testing, cellular assays typically involve exposing bacterial or fungal cells to the test compound to determine the minimum inhibitory concentration (MIC). nih.gov

In the context of anticancer research, cellular proliferation assays are commonly used to evaluate the ability of a compound to inhibit the growth of cancer cell lines. bioivt.com Cytotoxicity studies are also performed to determine the concentration at which a compound is toxic to both healthy and diseased cells. news-medical.net More advanced techniques like high-content screening (HCS) utilize automated microscopy and image analysis to simultaneously measure multiple cellular parameters, offering a more detailed picture of a compound's phenotypic effects. wikipedia.org

For antiviral activity, cellular assays are used to assess the ability of a compound to inhibit viral replication in host cells. This can be measured by quantifying viral load or by observing the cytopathic effects of the virus on the host cells.

The following table lists common cellular assays used to evaluate the biological activities relevant to this compound's potential applications.

| Assay Type | Purpose | Typical Readout |

| Minimum Inhibitory Concentration (MIC) Assay | To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. | Visual turbidity, colorimetric change, or fluorescence. |

| Cellular Proliferation Assay (e.g., MTT, XTT) | To assess the effect of a compound on the growth rate of cells, particularly cancer cells. | Colorimetric or fluorometric signal proportional to the number of viable cells. |

| Cytotoxicity Assay (e.g., LDH release) | To measure the toxicity of a compound to cells. | Measurement of lactate dehydrogenase (LDH) released from damaged cells. |

| Viral Plaque Reduction Assay | To quantify the reduction in viral plaques in the presence of an antiviral compound. | Counting of viral plaques in a cell monolayer. |

| High-Content Screening (HCS) | To analyze complex cellular phenotypes by simultaneously measuring multiple parameters. | Automated microscopy and image analysis of fluorescently labeled cellular components. wikipedia.org |

Once a compound demonstrates activity in cellular assays, biochemical assays are employed to identify its specific molecular target and to characterize the interaction. celtarys.com These assays are performed in a cell-free environment, which allows for the direct measurement of a compound's effect on an isolated protein, such as an enzyme or a receptor. celtarys.comdomainex.co.uk

For compounds that target enzymes, enzyme inhibition assays are used to measure the ability of the compound to block the enzyme's activity. celtarys.com These assays provide quantitative data on the compound's potency (e.g., IC50 value) and can also be used to determine the mechanism of inhibition (e.g., competitive, non-competitive). domainex.co.uk

Receptor binding assays are utilized to evaluate how well a compound interacts with its target receptor. celtarys.com These assays can determine the compound's affinity for the receptor and can distinguish between agonists, antagonists, and allosteric modulators. For assessing target engagement in a more physiological context, techniques like the NanoBRET® Target Engagement Intracellular Kinase Assays allow for the quantitative measurement of inhibitor interactions with a specific kinase within living cells. promega.com This provides a more direct link between biochemical affinity and cellular activity. nih.gov

The table below outlines key biochemical assays used for target engagement and inhibition studies.

| Assay Type | Purpose | Key Parameters Measured |

| Enzyme Inhibition Assay | To measure the ability of a compound to inhibit the activity of a specific enzyme. | IC50 (half-maximal inhibitory concentration), Ki (inhibition constant), mechanism of inhibition. domainex.co.uk |

| Receptor Binding Assay | To quantify the binding of a compound to a specific receptor. | Kd (dissociation constant), Bmax (maximum number of binding sites), affinity. celtarys.com |

| Isothermal Titration Calorimetry (ITC) | To measure the heat changes associated with a binding event, providing thermodynamic parameters. | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). |

| Surface Plasmon Resonance (SPR) | To monitor binding events in real-time by detecting changes in refractive index at a sensor surface. | Association rate (kon), dissociation rate (koff), and affinity (Kd). |

| NanoBRET® Target Engagement Assay | To quantitatively measure the binding of a compound to a target protein within living cells. | Apparent cellular affinity, fractional occupancy, and residence time. promega.com |

Applications in Chemical Biology and Advanced Materials Research

Utilization as Chiral Templates in Chemical Synthesis

The inherent chirality of Azepane-2-carboxamide derivatives, such as (2R)-azepane-2-carboxylic acid, makes them valuable as chiral templates in asymmetric synthesis. vulcanchem.com The rigid azepane ring structure allows for the precise spatial arrangement of functional groups, which is critical for controlling stereochemistry in chemical reactions. vulcanchem.com The (R)-configuration of these compounds, for instance, makes them suitable candidates for use as chiral auxiliaries. vulcanchem.com

Recent advancements have leveraged palladium catalysts in combination with chiral precursors like tert-butyl azepane-2-carboxylate for asymmetric allylic alkylation reactions, achieving high enantiomeric excess. This method significantly reduces racemization compared to traditional synthetic routes. Furthermore, organocatalytic approaches have been developed for the enantioselective construction of complex chiral azepine skeletons bearing multiple stereogenic elements. researchgate.netnih.gov These methods often involve the use of chiral phosphoric acids or squaramide catalysts to induce high levels of stereocontrol. researchgate.netnih.gov The development of such strategies allows for the atom-economical and enantioselective installation of multiple chiral elements onto a small molecular template. researchgate.net

Integration into Peptidomimetics and Foldamers

The conformationally constrained nature of the azepane ring makes it an excellent scaffold for the design of peptidomimetics and foldamers. vulcanchem.comresearchgate.net Peptidomimetics are non-peptide molecules that mimic the structure and function of peptides, while foldamers are oligomers that adopt well-defined secondary structures. acs.org The azepane ring can mimic the backbone of peptides, and its incorporation can induce specific secondary structures, such as β-turns and helices. vulcanchem.comresearchgate.net

For example, enantiopure 7-substituted azepane-2-carboxylic acids have been used as linkers in the synthesis of cyclic RGD (Arg-Gly-Asp) pentapeptide analogs. researchgate.net These analogs have shown promising activity as inhibitors of αvβ3 integrin, a receptor involved in angiogenesis and tumor metastasis. researchgate.net The azepane scaffold helps to rigidify the peptide backbone, leading to a more defined conformation for receptor binding. researchgate.net

Furthermore, the introduction of oxo-azepane amino acids into tetrapeptides has been shown to induce a 3₁₀ helical turn, a common secondary structure motif in proteins. researchgate.net This helical conformation is stabilized by intramolecular hydrogen bonds involving the ketone oxygen of the 2-oxo-azepine ring. researchgate.net The ability to control the secondary structure of peptides through the incorporation of azepane derivatives is a powerful tool in the design of bioactive molecules and functional materials. acs.orgnih.govdntb.gov.uacsic.es

Development of Functionalized Polymeric Materials (e.g., Polyamides)

Azepane derivatives serve as valuable monomers for the synthesis of functionalized polymeric materials, particularly polyamides. usm.eduacs.orgacs.org These materials can be designed to have specific properties, such as hydrophilicity, crystallinity, and biocompatibility, by incorporating functional groups into the polymer backbone. acs.org

One approach involves the synthesis of functional derivatives of ε-caprolactam, a common precursor for nylon-6. For instance, 5-azepane-2-one ethylene (B1197577) ketal has been synthesized and polymerized to create aliphatic polyamides with ketone pendant groups. usm.eduacs.orgacs.org These ketone groups can be subsequently modified, for example, by reduction to hydroxyl groups, to further tune the properties of the polymer. usm.eduacs.orgacs.org The resulting ketone- or hydroxyl-containing polyamides exhibit sensitivity to thermal and photo-cross-linking, opening up possibilities for creating novel materials with diverse applications. usm.eduacs.org

The development of functionalized polyamides from azepane derivatives provides a route to materials with tailored properties for a wide range of applications, including in the biomedical field. nih.govtaylorfrancis.comjku.at

Role as Building Blocks in Complex Organic Synthesis

This compound and its derivatives are versatile building blocks in the synthesis of complex organic molecules, including natural products and pharmacologically active compounds. mdpi.comsigmaaldrich.com The protected nitrogen atom in derivatives like 1-Boc-azepane-2-carboxylic acid allows for the controlled introduction of nitrogen-containing functional groups in organic reactions. lookchem.com This makes them key intermediates in the development of new drugs and in chemical research exploring novel reaction pathways. lookchem.com

The azepane ring is a structural motif found in a variety of natural products with important biological activities, such as balanol, a protein kinase C inhibitor. mdpi.com The synthesis of these complex molecules often relies on the use of azepane-containing building blocks. mdpi.com

Furthermore, azepane derivatives have been utilized in the total synthesis of alkaloids like galantamine, a drug used to treat Alzheimer's disease. rsc.org Synthetic strategies have employed methods such as the Pictet-Spengler cyclization to construct the azepine ring system. rsc.org The development of efficient synthetic routes to functionalized azepanes is of great interest for the synthesis of new bioactive compounds. mdpi.comrsc.orgbeilstein-journals.org

Below is a table summarizing the applications of this compound and its derivatives:

| Application Area | Specific Use | Key Findings |

| Chiral Templates | Asymmetric Synthesis | Enables precise control of stereochemistry in chemical reactions. vulcanchem.com |

| Chiral Auxiliaries | The (R)-configuration is particularly useful for this purpose. vulcanchem.com | |

| Asymmetric Catalysis | Palladium-catalyzed reactions with azepane-based precursors achieve high enantioselectivity. | |

| Peptidomimetics & Foldamers | Peptide Backbone Mimics | Induces specific secondary structures like β-turns and helices. vulcanchem.comresearchgate.net |

| Bioactive Peptides | Used in the synthesis of cyclic RGD peptides with anti-cancer potential. researchgate.net | |

| Foldamer Design | Controls the folding of oligomers into well-defined conformations. acs.org | |

| Functional Polymers | Monomers for Polyamides | Creates functionalized polyamides with tunable properties. usm.eduacs.orgacs.org |

| Cross-linkable Materials | Ketone-containing polyamides can be cross-linked by heat or light. usm.eduacs.org | |

| Complex Synthesis | Building Blocks | Versatile intermediates for introducing nitrogen-containing functionalities. lookchem.com |

| Natural Product Synthesis | Key components in the synthesis of bioactive natural products like balanol. mdpi.com | |

| Pharmaceutical Synthesis | Used in the total synthesis of drugs such as galantamine. rsc.org |

Future Directions and Emerging Research Avenues

Development of Novel, Efficient, and Sustainable Synthetic Strategies for Azepane-2-carboxamide Analogs